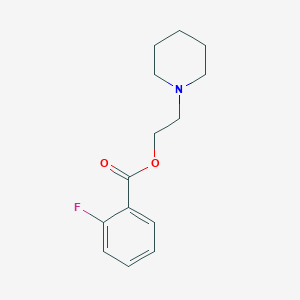![molecular formula C16H14N2O2S B257397 N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has been used to investigate the mechanisms of action of drugs and their effects on the biochemical and physiological processes in the body. In
作用機序
The mechanism of action of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves its conversion to MPP+ in the body. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This results in the selective destruction of dopamine-producing neurons in the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented in scientific research. This compound has been shown to cause a selective loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and the onset of Parkinson's disease symptoms. This compound has also been shown to increase oxidative stress and inflammation in the brain, leading to further damage to neurons and worsening of Parkinson's disease symptoms.
実験室実験の利点と制限
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a valuable tool for studying the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that even small doses can be lethal. Additionally, the effects of this compound on the body are irreversible, making it difficult to study the long-term effects of Parkinson's disease.
将来の方向性
There are several future directions for research involving N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease. This compound has been used to test potential treatments for the disorder, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of research is the study of the long-term effects of this compound on the body. While the effects of this compound are irreversible, further research may shed light on the mechanisms of Parkinson's disease and lead to new treatments for the disorder. Overall, this compound is a valuable tool for scientific research and has the potential to advance our understanding of Parkinson's disease and other neurodegenerative disorders.
合成法
The synthesis method for N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-acetylthiophene with methylamine to form N-(2-acetylthiophen-2-yl)methylamine. This intermediate compound is then reacted with pyridine-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is a well-established process that has been used in numerous scientific studies.
科学的研究の応用
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has been extensively used in scientific research to investigate the mechanisms of action of drugs and their effects on the body. It has been used as a tool to study Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. This compound is metabolized in the body to form MPP+, a compound that selectively destroys dopamine-producing neurons. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments for the disorder.
特性
分子式 |
C16H14N2O2S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3 |
InChIキー |
ZKPAAMOUUITMKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
正規SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)





